2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions . For example, the compound can be synthesized through a series of reactions involving nitrile formation, cyclization, and purification steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival . By binding to FGFR, the compound can block downstream signaling events, leading to reduced cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrrolo[2,3-b]pyridin-3-ylacetonitrile
- 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
Uniqueness
2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit FGFR makes it a valuable compound in cancer research and drug development .
Properties
CAS No. |
1261470-40-9 |
---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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